N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14770106
InChI: InChI=1S/C19H22FN5O2/c20-16-6-4-15(5-7-16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-3-1-2-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)
SMILES:
Molecular Formula: C19H22FN5O2
Molecular Weight: 371.4 g/mol

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14770106

Molecular Formula: C19H22FN5O2

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide -

Specification

Molecular Formula C19H22FN5O2
Molecular Weight 371.4 g/mol
IUPAC Name N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide
Standard InChI InChI=1S/C19H22FN5O2/c20-16-6-4-15(5-7-16)13-22-18(26)14-23-19(27)25-11-9-24(10-12-25)17-3-1-2-8-21-17/h1-8H,9-14H2,(H,22,26)(H,23,27)
Standard InChI Key FDGCPIRRSFWWLF-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Introduction

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a pyridine moiety, and a fluorobenzyl group, along with a carboxamide functional group. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties, including potential applications in neuropharmacology.

Synthesis and Chemical Reactions

The synthesis of N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves several steps, including the use of reagents like dimethylformamide or dichloromethane under controlled temperatures to optimize yield and purity. This compound can participate in various chemical reactions, such as substitution reactions, which are critical for understanding its stability and reactivity under physiological conditions.

Synthesis Steps

  • Preparation of Starting Materials: This involves preparing the necessary precursors, such as the fluorobenzylamine and pyridin-2-ylpiperazine.

  • Coupling Reaction: The coupling of the fluorobenzylamine with the pyridin-2-ylpiperazine derivative to form the desired compound.

  • Purification: The final step involves purifying the compound using techniques like chromatography.

Biological Activity and Potential Applications

N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide exhibits potential biological activity due to its interaction with specific receptors or enzymes in biological systems. Studies on similar compounds suggest that such interactions can lead to therapeutic effects in conditions like depression or anxiety disorders.

Potential Applications Table

Application AreaPotential Use
NeuropharmacologyPotential neuropharmacological agent
Psychiatric DisordersTreatment of depression or anxiety disorders

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